6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol
Overview
Description
6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol is a chemical compound known for its unique structure and properties. It is a member of the triazine family, which is characterized by a six-membered ring containing three nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol typically involves the reaction of cyanuric chloride with dibutylamine. The process can be summarized as follows:
Step 1: Cyanuric chloride is reacted with dibutylamine in the presence of a base such as sodium hydroxide.
Step 2: The reaction mixture is heated to facilitate the substitution of chlorine atoms with dibutylamino groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol undergoes various chemical reactions, including:
Oxidation: The dithiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form thiols.
Substitution: The amino and dithiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino or dithiol groups under basic or acidic conditions.
Major Products
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol has a wide range of applications in scientific research:
Chemistry: Used as a corrosion inhibitor for metals such as stainless steel and brass.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol involves its interaction with metal surfaces and biological molecules:
Corrosion Inhibition: The compound adsorbs onto the metal surface, forming a protective barrier that prevents the ingress of corrosive agents.
Fluorescent Probes: The compound’s unique structure allows it to interact with specific biomolecules, emitting fluorescence upon binding.
Comparison with Similar Compounds
6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol can be compared with other triazine derivatives:
2-Dibutylamino-4,6-dimercapto-1,3,5-triazine: Similar in structure but differs in the position of the amino and dithiol groups.
6-(Dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dione: Contains a dione group instead of dithiol, leading to different chemical properties and applications.
The uniqueness of this compound lies in its dual functionality as both an amino and dithiol compound, making it versatile for various applications.
Properties
IUPAC Name |
6-(dibutylamino)-1H-1,3,5-triazine-2,4-dithione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4S2/c1-3-5-7-15(8-6-4-2)9-12-10(16)14-11(17)13-9/h3-8H2,1-2H3,(H2,12,13,14,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDGHAZCSMVIFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1=NC(=S)NC(=S)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0067478 | |
Record name | 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0067478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29529-99-5 | |
Record name | 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29529-99-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029529995 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0067478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dithione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.152 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol?
A1: While the provided research papers don't explicitly state the molecular weight or spectroscopic data, they describe the synthesis and characterization of various derivatives and complexes. The structure consists of a triazine ring with two thiol groups, a dibutylamino group at the 6-position, and two potential sites for deprotonation, making it a versatile ligand. [1, 2, 3, 4, 5, 6, 7, 8, 9]
Q2: How does this compound interact with metals?
A2: This compound acts as a ligand, coordinating with various metals. Studies demonstrate its interaction with triorganotin(IV) moieties, forming complexes with different structures depending on the specific organotin compound. For example, it forms monomers with trimethyltin and triphenyltin, while a helical chain structure is observed with trimethyltin under certain conditions. [1] These interactions highlight its potential in coordination chemistry and materials science.
Q3: What are the applications of this compound in material science?
A3: This compound has shown promise as a crosslinking agent in polymer modification. Studies demonstrate its effectiveness in crosslinking poly(vinyl chloride) (PVC) to create foams and sheets with enhanced thermal stability and mechanical properties. [4, 5] Its ability to crosslink chlorinated poly(dimethylsiloxane) (C-PDMS)/PVC blends has also been explored. [7]
Q4: What is known about the polymerization of this compound?
A4: Research indicates that this compound can undergo evaporation polymerization on iron plates. This process is influenced by factors like adsorbed gases on the iron surface and the presence of iron oxide compounds, particularly those with higher O/Fe ratios. [8] The hydroxyl groups and water molecules associated with these oxides play a crucial role in the polymerization mechanism.
Q5: Has this compound been used in the development of optoelectrical materials?
A5: Yes, studies have explored its use in creating atomically precise gold nanoclusters. By reacting this compound with gold precursors and using a specific reduction protocol, researchers have synthesized Au(I)6 nanoclusters. These clusters exhibit intriguing optoelectrical properties, including efficient third harmonic generation (THG), strong photoluminescence, and electron-accepting capabilities. [9] These findings highlight its potential in developing advanced optical and electronic materials.
Q6: Is there evidence suggesting this compound has corrosion inhibition properties?
A6: Yes, research has investigated its corrosion inhibition effects, particularly on aluminum alloy in acidic environments. Studies using this compound and a closely related derivative, 6-diallylamino-1,3,5-triazine-2,4-dithiol monosodium, demonstrated their ability to inhibit aluminum alloy corrosion in a 1 M HCl solution. The inhibition efficiency was found to be dependent on concentration and temperature. [3]
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